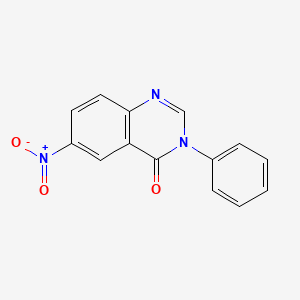![molecular formula C19H20N2O B5856927 3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as PPAA and is a member of the acrylamide family of compounds. PPAA has been found to have a wide range of potential applications in the field of scientific research, including the study of various biochemical and physiological processes.
作用機序
The mechanism of action of PPAA is not fully understood, but it is believed to act as a competitive antagonist at a number of different receptors. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. By binding to these receptors, PPAA can block the action of various ligands, allowing researchers to study the effects of these ligands in the absence of receptor activation.
Biochemical and Physiological Effects:
PPAA has been found to have a number of different biochemical and physiological effects. For example, PPAA has been found to inhibit the release of dopamine in the brain, which has been linked to a number of different neurological disorders, including Parkinson's disease. PPAA has also been found to inhibit the release of histamine, which has been linked to a number of different allergic reactions.
実験室実験の利点と制限
One of the major advantages of using PPAA in lab experiments is its high affinity for a number of different receptors. This makes it an excellent tool for studying the interactions between these receptors and various ligands. However, one of the major limitations of using PPAA in lab experiments is its potential toxicity. PPAA has been found to be toxic to a number of different cell lines, and it is important to use caution when working with this compound.
将来の方向性
There are a number of different future directions for research on PPAA. One potential area of research is the development of new PPAA derivatives that have improved affinity for specific receptors. Another potential area of research is the development of new techniques for purifying and synthesizing PPAA. Additionally, there is a need for further research on the potential toxicity of PPAA, as well as its potential use in the treatment of various neurological and allergic disorders.
合成法
PPAA can be synthesized using a variety of methods, including the reaction of 2-(1-pyrrolidinyl)aniline with phenylacryloyl chloride. This reaction results in the formation of PPAA, which can be purified using a variety of techniques, including column chromatography and recrystallization.
科学的研究の応用
PPAA has been found to have a wide range of potential applications in scientific research. One of the most promising applications of PPAA is in the study of various biochemical and physiological processes. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. This makes PPAA an excellent tool for studying the interactions between these receptors and various ligands.
特性
IUPAC Name |
(E)-3-phenyl-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(13-12-16-8-2-1-3-9-16)20-17-10-4-5-11-18(17)21-14-6-7-15-21/h1-5,8-13H,6-7,14-15H2,(H,20,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQLYSYSUCTQR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

